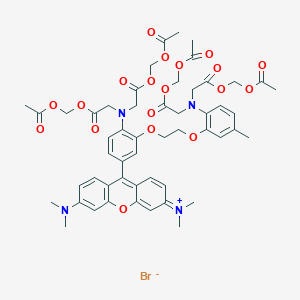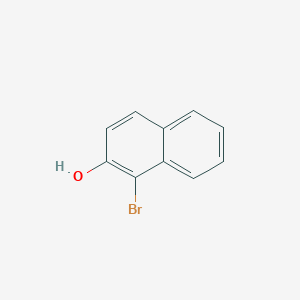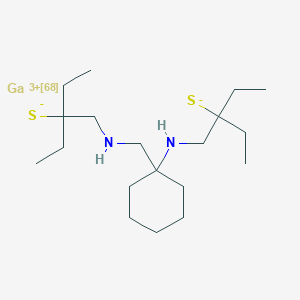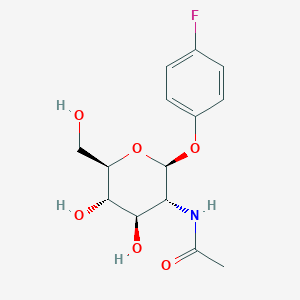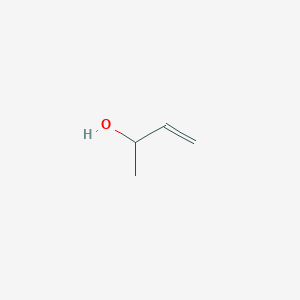
3-Buten-2-OL
Overview
Description
3-Buten-2-OL (also known as crotyl alcohol, 2-buten-1-ol, and 2-butanol) is a monofunctional alcohol with a molecular formula of C4H8O. It is a colorless liquid with a characteristic odor and is a volatile organic compound (VOC). This compound is a structural isomer of 1-butanol and isomeric with other alkenols such as 2-buten-1-ol and 3-methyl-2-buten-1-ol. It is used as a solvent and as a starting material in the production of other organic compounds.
Scientific Research Applications
Conformational Analysis and Chemical Reactivity
- Conformational Analysis : 3-Buten-2-OL's conformational energy has been investigated using ab initio molecular orbital theory, identifying six energy minima that explain its observed conformational preferences (S. Kahn & W. Hehre, 1985).
- Chemical Reactivity and Stereoselectivities : Research comparing conformational energy profiles of this compound and related compounds suggests that steric interactions, rather than intramolecular hydrogen bonding, influence their equilibrium conformations. This finding impacts our understanding of electrophilic attack preferences in these molecules (S. Kahn & W. Hehre, 1987).
Kinetics and Environmental Reactions
- Atomic Chlorine Reactions : The kinetics of this compound's reaction with atomic chlorine have been investigated, providing insights into atmospheric chemistry and potential environmental impacts (Ana M. Rodríguez et al., 2007).
- Ozone Reactions : Studies on the gas-phase reactions of this compound with ozone contribute to a better understanding of its atmospheric behavior and the reactivity trends of similar unsaturated alcohols (Yanbo Gai et al., 2011).
Industrial Applications and Catalysis
- Hydrogenation Processes : Research on the hydrogenation of related compounds like 2-methyl-3-butyn-2-ol over various catalysts, including Pd/ZnO, provides insights into industrial applications of this compound, particularly in chemical synthesis and process optimization (Sergio Vernuccio et al., 2016).
Molecular Structure and Bonding
- Hydrogen Bonding Studies : Investigations into the conformational composition of this compound and related compounds have highlighted the role of intramolecular hydrogen bonding, crucial for understanding molecular structure and interactions (J. Bakke & L. H. Bjerkeseth, 1998).
Synthesis and Chemical Transformations
- Ruthenium-Catalyzed Reactions : A study on ruthenium-catalyzed tandem olefin migration/aldol and Mannich-type reactions involving this compound highlights its potential in organic synthesis and pharmaceutical applications (Mingwen Wang et al., 2003).
- Dehydration and Catalysis : Research on the dehydration of related compounds like 2,3-butanediol into this compound over catalysts such as ZrO2 informs on potential industrial synthesis pathways for this compound (Hailing Duan et al., 2014).
Mechanism of Action
Target of Action
3-Buten-2-ol, also known as Methyl vinylcarbinol , is a volatile organic compound that is primarily used as an intermediate in organic synthesis . It is also used as a fragrance ingredient . .
Mode of Action
It is known to participate in various chemical reactions, including addition reactions with butene and water .
Biochemical Pathways
This compound is involved in the isoprenoid pathway, an important biochemical pathway in organisms. In a study, it was metabolically engineered in Escherichia coli to express an alternate mevalonate dependent pathway for the production of dimethylallyl pyrophosphate (DMAPP), a precursor for the production of this compound .
Pharmacokinetics
Its physical properties such as boiling point (96-97 °c) and density (0832 g/mL at 25 °C) suggest that it is a volatile compound that can be easily absorbed and distributed in the body .
Result of Action
It is known to participate in various chemical reactions, contributing to the synthesis of other compounds .
Safety and Hazards
3-Buten-2-ol is highly flammable and toxic to aquatic life with long-lasting effects . It may cause respiratory irritation, and it is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862266 | |
| Record name | 3-Buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Buten-2-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
598-32-3 | |
| Record name | 3-Buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTEN-2-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Buten-2-ol?
A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic methods to characterize this compound. Infrared (IR) spectroscopy has been used to study its conformational space and identify different conformers in the gas phase. []
Q3: Can this compound be produced through catalytic reactions?
A3: Yes, this compound can be synthesized via the dehydration of 1,3-butanediol using rare earth zirconate catalysts, specifically Y2Zr2O7. This catalyst exhibits high selectivity for the formation of this compound and 2-Buten-1-ol. []
Q4: Are there any specific advantages of using Y2Zr2O7 as a catalyst in this reaction?
A4: Yes, Y2Zr2O7 with high crystallinity and a calcination temperature of 900°C or higher has shown to be highly efficient for the selective formation of unsaturated alcohols like this compound from 1,3-butanediol. []
Q5: Can this compound be used as a starting material in organic synthesis?
A5: Yes, this compound can serve as a valuable building block in organic synthesis. For instance, it is used in the synthesis of Permethrin, a common insecticide. The process involves several steps including allylic rearrangement, esterification, and cyclization reactions. []
Q6: Is this compound found in the natural environment?
A6: Yes, this compound is a naturally occurring compound emitted by certain conifer species, primarily pines. This emission is light-dependent and significantly increases with temperature until around 35°C. []
Q7: What is the atmospheric fate of this compound?
A7: this compound, similar to other unsaturated alcohols, reacts with ozone in the atmosphere. This reaction leads to the formation of various carbonyl products, including formaldehyde. The atmospheric persistence of this compound is influenced by its reactivity with ozone. [, ]
Q8: Does the atmospheric oxidation of this compound contribute to secondary organic aerosol (SOA) formation?
A8: Studies show that while the atmospheric oxidation of this compound leads to the formation of glycolaldehyde, a precursor to SOA forming glyoxal, the overall SOA formation from this compound is negligible under conditions with nitrogen oxides (NOx) present. [, ]
Q9: Does this compound play any role in biological systems?
A9: Research suggests that certain microorganisms possess enzymes capable of converting this compound to other compounds. For example, the Rieske nonheme mononuclear iron oxygenase MdpJ found in the bacterium Aquincola tertiaricarbonis L108 can convert 2-butanol to this compound. This conversion is part of the microorganism's metabolic pathway for degrading short-chain alcohols. []
Q10: Are there any known pheromonal activities associated with this compound?
A10: Yes, this compound has been identified as a pheromone component of conifer bark beetles. It is also found in the bark of non-host deciduous trees, raising questions about its ecological role and evolutionary significance. [, , ]
Q11: Are there any studies on the liquid-liquid equilibrium of systems containing this compound?
A11: Yes, liquid-liquid equilibrium (LLE) data for ternary systems containing water, this compound, and various solvents like isopropyl ether, 4-methylpentan-2-ol, p-xylene, and ethyl acetate have been measured and modeled. These studies provide valuable information for understanding the partitioning behavior of this compound in different solvent systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


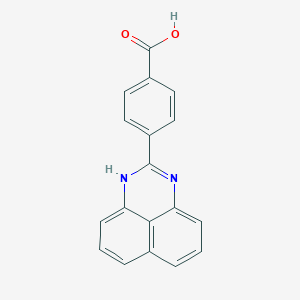
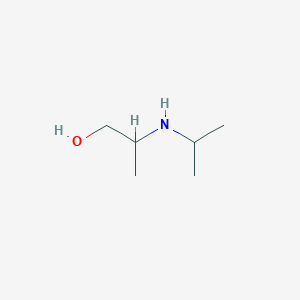
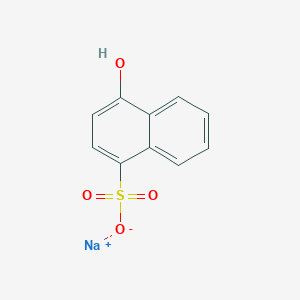
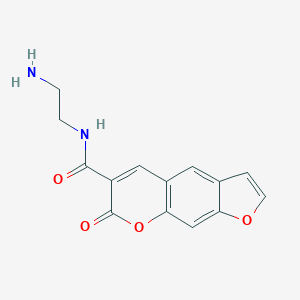
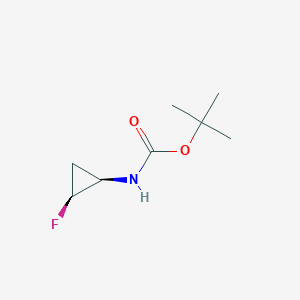
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
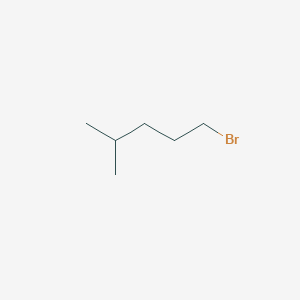
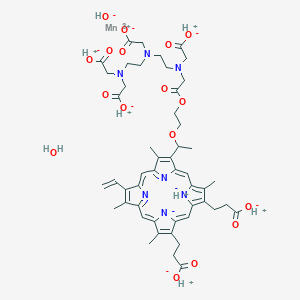
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
